molecular formula C22H22O2P+ B14145455 (3-Carboxypropyl)triphenylphosphonium CAS No. 151310-36-0

(3-Carboxypropyl)triphenylphosphonium

Cat. No.: B14145455
CAS No.: 151310-36-0
M. Wt: 349.4 g/mol
InChI Key: WFPBWVIGMPXUGH-UHFFFAOYSA-O
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Description

(3-Carboxypropyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C22H22BrO2P. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a carboxypropyl chain. It is widely used in various scientific research fields due to its ability to selectively target mitochondria and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Carboxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 3-bromopropionic acid. The reaction is carried out in acetonitrile under reflux conditions at 80°C for 24 hours. The product is then precipitated using anhydrous ether .

Industrial Production Methods

While specific industrial production methods for this compound bromide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Carboxypropyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonium salts.

Mechanism of Action

The mechanism of action of (3-Carboxypropyl)triphenylphosphonium bromide involves its selective accumulation in mitochondria due to the lipophilic nature and positive charge of the triphenylphosphonium group. This accumulation disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and altered mitochondrial membrane potential. These changes can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide
  • (3-Carboxypropyl)triphenylphosphonium chloride
  • This compound iodide

Uniqueness

This compound bromide is unique due to its specific structure that allows for selective mitochondrial targeting. This property is not as pronounced in other similar compounds, making it particularly valuable for research involving mitochondrial function and targeting .

Properties

CAS No.

151310-36-0

Molecular Formula

C22H22O2P+

Molecular Weight

349.4 g/mol

IUPAC Name

3-carboxypropyl(triphenyl)phosphanium

InChI

InChI=1S/C22H21O2P/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2/p+1

InChI Key

WFPBWVIGMPXUGH-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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